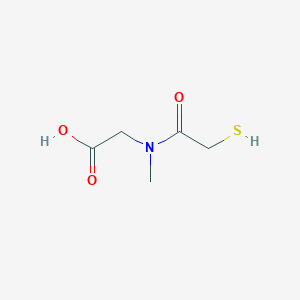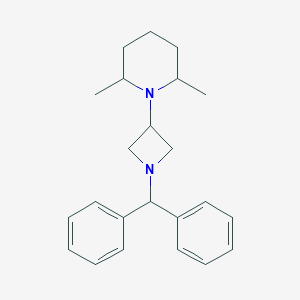
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine, also known as DPA, is a chemical compound that has been studied extensively in the field of neuroscience. This compound has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In
作用機序
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmitter release and calcium signaling. By blocking the sigma-1 receptor, 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine can modulate the activity of various neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been found to have various biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of mitochondrial function. Additionally, 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been found to increase the expression of various neurotrophic factors, which are proteins that promote the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine in lab experiments is its selectivity for the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptor systems. However, the synthesis method for 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine is challenging, and the compound is relatively unstable, making it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine. One area of focus is the development of more efficient synthesis methods for 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine, which would make it more accessible for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine in various neurological disorders, including depression, anxiety, and addiction. Finally, research is needed to better understand the molecular mechanisms underlying the effects of 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine on the sigma-1 receptor and other cellular processes.
科学的研究の応用
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been extensively studied in the field of neuroscience due to its potential therapeutic applications. Research has shown that 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been found to have antipsychotic effects in animal models of schizophrenia.
特性
CAS番号 |
178312-55-5 |
|---|---|
製品名 |
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine |
分子式 |
C23H30N2 |
分子量 |
334.5 g/mol |
IUPAC名 |
1-(1-benzhydrylazetidin-3-yl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C23H30N2/c1-18-10-9-11-19(2)25(18)22-16-24(17-22)23(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-8,12-15,18-19,22-23H,9-11,16-17H2,1-2H3 |
InChIキー |
YSDYOQPAFHYREM-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
正規SMILES |
CC1CCCC(N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
同義語 |
1-(DIPHENYLMETHYL)-3-(2,6-DIMETHYLPIPERIDINYL)AZETIDINE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




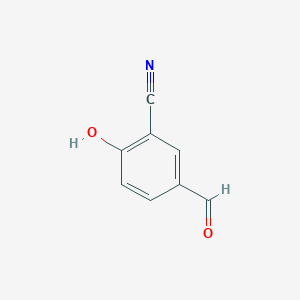
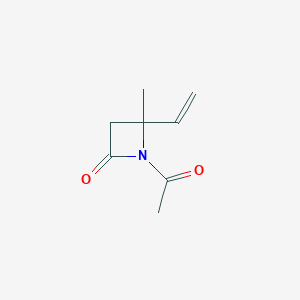
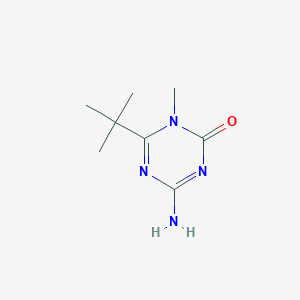
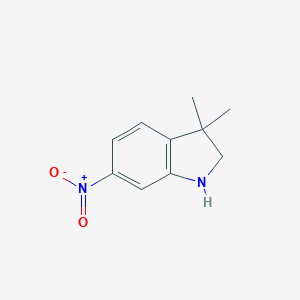

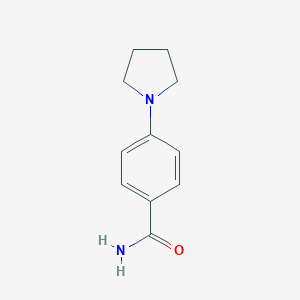
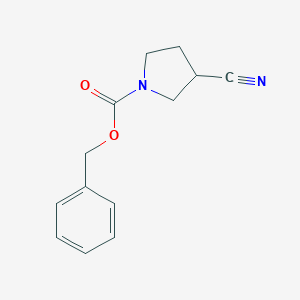
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)

